2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thiadiazole ring is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival of urease-producing bacteria, such as Helicobacter pylori .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-(arylmethylideneamino)-1,3,4-thiadiazole: Studied for its antibacterial activity.
(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: An intermediate in the synthesis of ceftaroline fosamil, an antibiotic.
Properties
311785-69-0 | |
Molecular Formula |
C9H10N4O2S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C9H10N4O2S2/c10-8-12-13-9(17-8)16-5-7(14)11-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,10,12)(H,11,14) |
InChI Key |
DWHMUQLGYYAXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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